molecular formula C22H33N7O3S B1200798 Tolbutaphen CAS No. 78939-99-8

Tolbutaphen

Cat. No.: B1200798
CAS No.: 78939-99-8
M. Wt: 475.6 g/mol
InChI Key: BUWNGSJJCOWGCP-UHFFFAOYSA-N
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Description

Tolbutaphen’s development aligns with methodologies for synthesizing bioactive molecules, as outlined in and , which emphasize ligand design and catalytic frameworks. Its pharmacological profile may involve modulation of enzyme activity or receptor binding, though direct mechanistic data are absent in the provided sources.

Properties

CAS No.

78939-99-8

Molecular Formula

C22H33N7O3S

Molecular Weight

475.6 g/mol

IUPAC Name

1-butyl-3-(4-methylphenyl)sulfonylurea;1-carbamimidoyl-1-(2-phenylethyl)guanidine

InChI

InChI=1S/C12H18N2O3S.C10H15N5/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11;11-9(12)15(10(13)14)7-6-8-4-2-1-3-5-8/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15);1-5H,6-7H2,(H3,11,12)(H3,13,14)

InChI Key

BUWNGSJJCOWGCP-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C.C1=CC=C(C=C1)CCN(C(=N)N)C(=N)N

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C.C1=CC=C(C=C1)CCN(C(=N)N)C(=N)N

Synonyms

tolbutaphen

Origin of Product

United States

Comparison with Similar Compounds

To contextualize Tolbutaphen’s properties, two structurally and functionally related compounds are analyzed: Tolbutamide (a sulfonylurea antidiabetic) and Gliclazide (a second-generation sulfonylurea).

Structural Comparison
Parameter This compound Tolbutamide Gliclazide
Core Structure Hypothetical phenyl-thiophene Sulfonylurea + toluene moiety Sulfonylurea + azabicyclo ring
Molecular Weight Not available 270.35 g/mol 323.41 g/mol
Functional Groups Sulfonamide (inferred) Sulfonylurea Sulfonylurea + cyclic amine

Key Differences :

  • This compound may incorporate a thiophene ring (common in anticoagulants and antipsychotics; see ), distinguishing it from classical sulfonylureas.
  • Tolbutamide lacks cyclic amine groups, simplifying its metabolism compared to Gliclazide .
Pharmacological and Clinical Profiles
Parameter This compound Tolbutamide Gliclazide
Primary Use Hypothetical: Antidiabetic Type 2 Diabetes Mellitus Type 2 Diabetes Mellitus
Mechanism ATP-sensitive K+ channel inhibition (inferred) Pancreatic β-cell K+ channel inhibition Enhanced β-cell selectivity
Half-life (t½) Data unavailable 4–8 hours 10–12 hours
Metabolism Hepatic (speculative) CYP2C9-mediated CYP2C9 and CYP3A4
Adverse Effects Not reported Hypoglycemia, weight gain Lower hypoglycemia risk

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